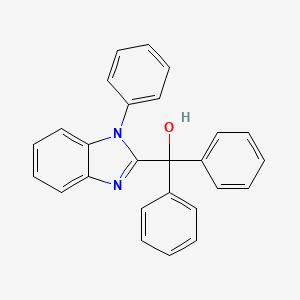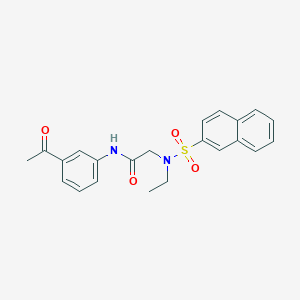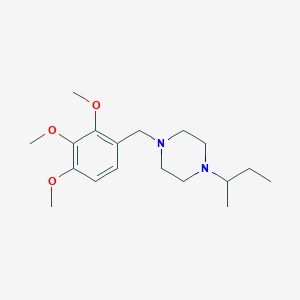![molecular formula C15H30N2O2 B5250396 2-[2-(4-Cycloheptylpiperazin-1-yl)ethoxy]ethanol](/img/structure/B5250396.png)
2-[2-(4-Cycloheptylpiperazin-1-yl)ethoxy]ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[2-(4-Cycloheptylpiperazin-1-yl)ethoxy]ethanol: is a chemical compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for the development of pharmaceuticals
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-[2-(4-Cycloheptylpiperazin-1-yl)ethoxy]ethanol typically involves the reaction of 4-cycloheptylpiperazine with ethylene oxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
-
Starting Materials:
- 4-Cycloheptylpiperazine
- Ethylene oxide
-
Reaction Conditions:
- Solvent: Anhydrous ethanol or another suitable solvent
- Temperature: 60-80°C
- Reaction Time: 12-24 hours
-
Procedure:
- The 4-cycloheptylpiperazine is dissolved in the solvent.
- Ethylene oxide is slowly added to the solution while maintaining the temperature.
- The reaction mixture is stirred for the specified time.
- The product is isolated by filtration and purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and automated systems can further enhance the efficiency of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions:
-
Oxidation:
- The compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate, to form corresponding oxides or hydroxyl derivatives.
-
Reduction:
- Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to convert the compound into its reduced forms.
-
Substitution:
- The compound can participate in nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles such as halides or amines.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic medium; room temperature to 50°C.
Reduction: Sodium borohydride, lithium aluminum hydride; anhydrous conditions; 0-25°C.
Substitution: Halides, amines; solvents like dichloromethane or ethanol; reflux conditions.
Major Products Formed:
- Oxidation products: Hydroxyl derivatives, oxides.
- Reduction products: Reduced forms of the compound.
- Substitution products: Halogenated or aminated derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry:
- Used as a building block in the synthesis of more complex piperazine derivatives.
- Employed in the development of new catalysts and ligands for various chemical reactions.
Biology:
- Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and antiviral properties.
- Studied for its interactions with biological macromolecules such as proteins and nucleic acids.
Medicine:
- Explored for its potential therapeutic applications in the treatment of neurological disorders, given the known activity of piperazine derivatives on the central nervous system.
- Evaluated for its potential use as an anti-inflammatory or analgesic agent.
Industry:
- Utilized in the formulation of specialty chemicals and materials.
- Applied in the development of new polymers and resins with enhanced properties.
Wirkmechanismus
The exact mechanism of action of 2-[2-(4-Cycloheptylpiperazin-1-yl)ethoxy]ethanol is not fully understood. it is believed to interact with various molecular targets, including neurotransmitter receptors and enzymes. The compound may exert its effects by modulating the activity of these targets, leading to changes in cellular signaling pathways. Further research is needed to elucidate the precise molecular mechanisms involved.
Vergleich Mit ähnlichen Verbindungen
Cetirizine: A second-generation antihistamine used for the treatment of allergies. It has a similar piperazine core but different substituents.
Quetiapine: An antipsychotic medication with a piperazine derivative structure, used for the treatment of schizophrenia and bipolar disorder.
Hydroxyzine: An antihistamine with anxiolytic properties, also a piperazine derivative.
Uniqueness:
- 2-[2-(4-Cycloheptylpiperazin-1-yl)ethoxy]ethanol is unique due to its specific cycloheptyl group attached to the piperazine ring, which may confer distinct biological activities and chemical properties compared to other piperazine derivatives.
Eigenschaften
IUPAC Name |
2-[2-(4-cycloheptylpiperazin-1-yl)ethoxy]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H30N2O2/c18-12-14-19-13-11-16-7-9-17(10-8-16)15-5-3-1-2-4-6-15/h15,18H,1-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXRKNVDPRDERBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)N2CCN(CC2)CCOCCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H30N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.41 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

methanone](/img/structure/B5250349.png)
![3-(5-{(E)-[1-(3-fluorophenyl)-4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene]methyl}furan-2-yl)-4-methylbenzoic acid](/img/structure/B5250350.png)
![N'-[2-(2-prop-2-enylphenoxy)ethyl]ethane-1,2-diamine](/img/structure/B5250355.png)
![2-({[(2-Iodophenyl)carbonyl]carbamothioyl}amino)benzoic acid](/img/structure/B5250364.png)
![2-{[5-(2-Chlorophenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-N-(2-ethyl-6-methylphenyl)acetamide](/img/structure/B5250372.png)
![3-(Ethylsulfanyl)-6-(3-phenyl-1H-pyrazol-4-YL)-6,7-dihydro[1,2,4]triazino[5,6-D][3,1]benzoxazepine](/img/structure/B5250373.png)

![N-[(3-methylphenyl)methyl]-1-[1-(1-methylpiperidin-4-yl)piperidin-4-yl]-N-(pyridin-4-ylmethyl)methanamine](/img/structure/B5250382.png)

![ethyl 1-[5-(methoxymethyl)-2-furoyl]-4-(2-phenylethyl)-4-piperidinecarboxylate](/img/structure/B5250404.png)
![4-[3-(2-Propan-2-ylphenoxy)propyl]morpholine](/img/structure/B5250407.png)
![2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl N-(phenylcarbonyl)leucinate](/img/structure/B5250410.png)
![(E)-N'-(2H-1,3-BENZODIOXOL-5-YL)-1-{[1-(2-FLUOROPHENYL)-2,5-DIOXOPYRROLIDIN-3-YL]SULFANYL}-N-METHYLMETHANIMIDAMIDE](/img/structure/B5250421.png)
